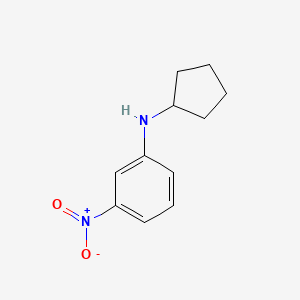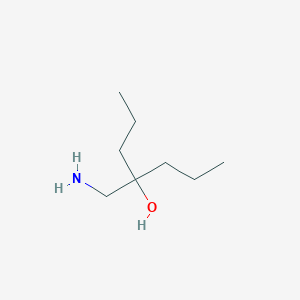
4-(Aminomethyl)heptan-4-ol
Overview
Description
4-(Aminomethyl)heptan-4-ol, also known as 4-aminobutanol, is an organic compound with a wide range of applications in the scientific community. It is a primary amine with a carboxylic acid group, making it an important component in many biochemical and physiological experiments. 4-aminobutanol is used in many laboratory experiments, such as in the synthesis of bioactive compounds, as well as in the study of enzyme-catalyzed reactions and biochemical pathways. 4-aminobutanol is also used in the study of drug metabolism, protein structure and function, and in the development of new drug molecules. In
Scientific Research Applications
Helical Structure Stabilization
In the realm of foldamers, which are oligomers that adopt well-defined secondary structures, 4-(Aminomethyl)heptan-4-ol derivatives have been studied for their ability to stabilize helical structures. For instance, research on N,N'-linked oligoureas, which are mimetics of peptide backbones and belong to the gamma-peptide lineage, has shown that certain heptamers can adopt stable helical folds reminiscent of helical structures proposed for gamma-peptide foldamers. This research contributes to our understanding of the folding propensity of oligoureas in protic solvents, which is valuable for the design of helical bioactive oligoureas (Violette et al., 2005).
Stimuli-Responsive Double-Helix Formation
Aminomethylenehelicene oligomers, synthesized through reductive amination from formylhelicene building blocks, have demonstrated the ability to form a double helix in certain solvents. This behavior is stimulus-responsive, with oligomers unfolding into random coils upon heating and refolding into double helices upon cooling or the addition of specific chemicals. Such findings highlight the potential of 4-(Aminomethyl)heptan-4-ol derivatives in the development of responsive materials (Shigeno et al., 2014).
Supramolecular Assembly and Gelation
Hepta(p-benzamide) heterosequences synthesized from 4-aminobenzoic acid and its derivatives have been shown to act as strong organogelators in polar organic solvents such as DMSO. These heterosequence heptamers form long entangled fibers via a non-covalent aggregation mechanism, leading to gelation. This provides insights into how designed heterosequences in non-natural oligoamides can lead to materials with different conformations, affecting their supramolecular organization and properties (Seyler & Kilbinger, 2013).
Synthesis and Characterization of Macrocyclic Peptides
Research into the synthesis of macrocyclic peptides through ring-closing metathesis (RCM) of olefinic peptides has shown that heptapeptides containing residues with terminal olefin-derivatized side chains can undergo RCM to produce macrocyclic peptides. These studies contribute to our understanding of how carbon-carbon bonds can be introduced into peptide secondary structures, potentially leading to new peptide-based materials with enhanced stability and function (Blackwell et al., 2001).
Safety And Hazards
properties
IUPAC Name |
4-(aminomethyl)heptan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-3-5-8(10,7-9)6-4-2/h10H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYZVUKFSLLVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)heptan-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)
![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)
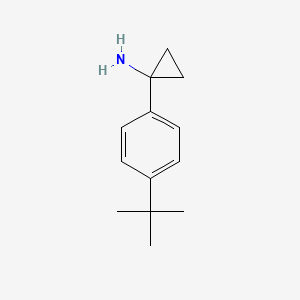
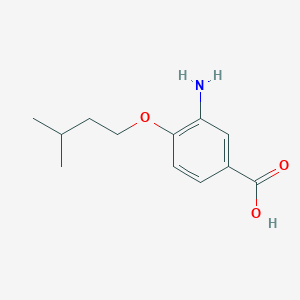

![2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517862.png)
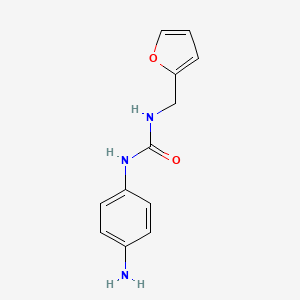
![5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1517864.png)
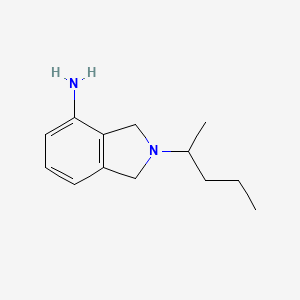
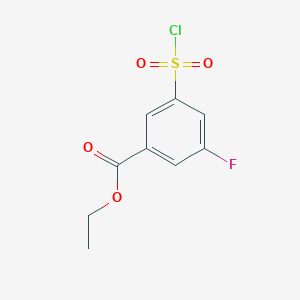
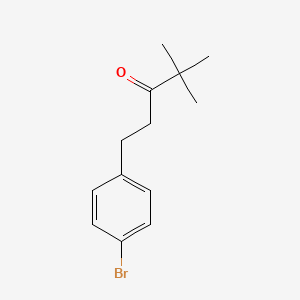
![N-{2-[(2-aminophenyl)formamido]ethyl}acetamide](/img/structure/B1517872.png)
![2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B1517876.png)
